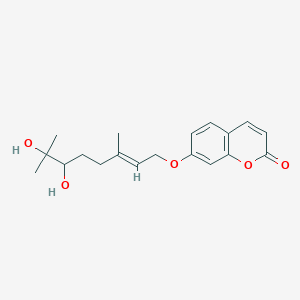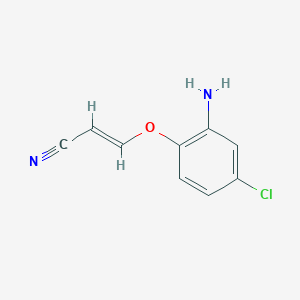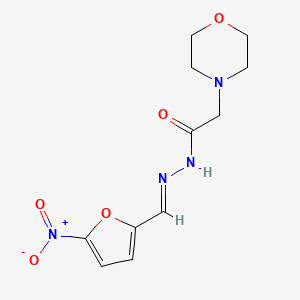
4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)-N-[(5-nitro-2-furanyl)methylideneamino]acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- A variety of compounds derived from hydrazides and ilidenhydrazides of carboxylic acids, including those related to 4-Morpholineacetic acid, (5-nitrofurfurylidene)hydrazide, have shown notable antimicrobial and antifungal activities. These compounds have been effective against gram-positive bacteria and Candida albicans, demonstrating potential in fighting bacterial and yeast infections (Brazhko, 2005).
Antimicrobial Agents Development
- Research on methyl 4-phenylpicolinoimidate derivatives of hydrazone, which are related to the chemical structure of this compound, has led to the development of compounds with significant antimicrobial activity, including potential tuberculostatic applications. These compounds have been identified as potential starting points for the creation of new antimicrobial and anti-tuberculosis drugs (Gobis et al., 2022).
Biological Activity and Synthetic Applications
- The reaction of N-morpholinylacetic acid hydrazide with various compounds has resulted in the synthesis of biologically active thiosemicarbazide derivatives and cyclic compounds. These developments in chemical synthesis have implications for the creation of new materials with biological activity, potentially contributing to pharmaceutical research (Nurkenov et al., 2013).
Antitubercular and Anticonvulsant Properties
- Derivatives of this compound, have been studied for their antitubercular activities. Compounds containing related structures have shown effectiveness against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment. Some derivatives also exhibited anticonvulsant properties, indicating a broader scope of pharmacological applications (Maste et al., 2011).
Synthesis of Biologically Active Compounds
- The synthesis and reaction of compounds related to this compound, have led to the development of new biologically active compounds. These include derivatives with potential anti-inflammatory, analgesic, and antimicrobial properties, demonstrating the broad applicability of this class of chemicals in medicinal chemistry (Fakhr et al., 2009).
Propriétés
Numéro CAS |
1091-11-8 |
|---|---|
Formule moléculaire |
C11H14N4O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
2-morpholin-4-yl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H14N4O5/c16-10(8-14-3-5-19-6-4-14)13-12-7-9-1-2-11(20-9)15(17)18/h1-2,7H,3-6,8H2,(H,13,16)/b12-7+ |
Clé InChI |
VMDOZZHWILGPKU-KPKJPENVSA-N |
SMILES isomérique |
C1COCCN1CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
C1COCCN1CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1COCCN1CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
1091-11-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



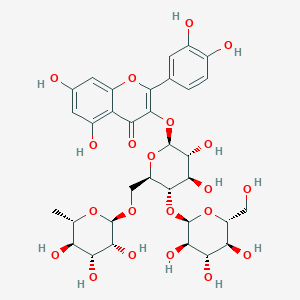
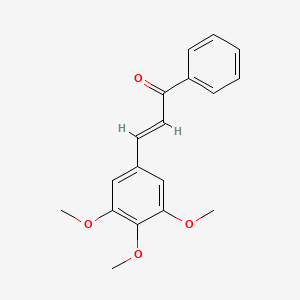

![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)
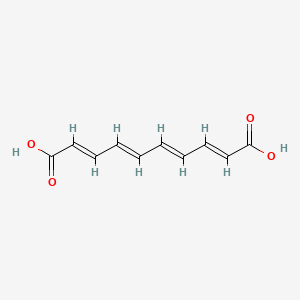

![N-(3-methylphenyl)-2-[4-[(E)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B1233394.png)

